N-[(E)-(4-methoxyphenyl)methylidene]-2-(pyridin-4-yl)-1H-benzimidazol-5-amine
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Overview
Description
N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-N-[2-(4-PYRIDYL)-1H-1,3-BENZIMIDAZOL-5-YL]AMINE is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a pyridyl group, and a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-N-[2-(4-PYRIDYL)-1H-1,3-BENZIMIDAZOL-5-YL]AMINE typically involves the condensation of 4-methoxybenzaldehyde with 2-(4-pyridyl)-1H-benzimidazole-5-amine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as ethanol, to facilitate the formation of the Schiff base.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-N-[2-(4-PYRIDYL)-1H-1,3-BENZIMIDAZOL-5-YL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-N-[2-(4-PYRIDYL)-1H-1,3-BENZIMIDAZOL-5-YL]AMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, contributing to the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-N-[2-(4-PYRIDYL)-1H-1,3-BENZIMIDAZOL-5-YL]AMINE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide
Uniqueness
N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-N-[2-(4-PYRIDYL)-1H-1,3-BENZIMIDAZOL-5-YL]AMINE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H16N4O |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-(2-pyridin-4-yl-3H-benzimidazol-5-yl)methanimine |
InChI |
InChI=1S/C20H16N4O/c1-25-17-5-2-14(3-6-17)13-22-16-4-7-18-19(12-16)24-20(23-18)15-8-10-21-11-9-15/h2-13H,1H3,(H,23,24) |
InChI Key |
UREOBSAWUHDSGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC3=C(C=C2)N=C(N3)C4=CC=NC=C4 |
Origin of Product |
United States |
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